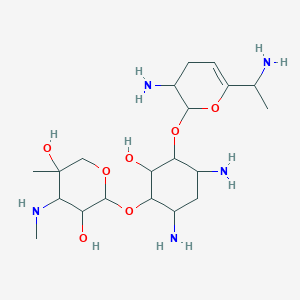
Verdamicin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Verdamicin is an aminoglycoside antibiotic produced by the bacterium Micromonospora grisea . It is known for its broad-spectrum antibacterial activity, which is similar to that of gentamicin and sisomicin . This compound is particularly effective against Gram-negative bacteria and is used in various clinical settings to treat bacterial infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Verdamicin is primarily isolated from the fermentation broths of Micromonospora grisea . The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions. After fermentation, the broth is subjected to various purification steps, including filtration, solvent extraction, and chromatography, to isolate and purify this compound .
Industrial Production Methods: Industrial production of this compound follows a similar fermentation process but on a larger scale. The fermentation tanks are equipped with systems to maintain optimal temperature, pH, and aeration. After fermentation, the broth undergoes large-scale purification processes to obtain this compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Verdamicin undergoes several chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like selenium dioxide to form aldehydes.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at various functional groups in this compound, often using nucleophiles like azides.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of this compound C2 and this compound C2a.
Reduction: Reduction reactions can yield deoxygenated derivatives of this compound.
Substitution: Substitution reactions can produce various this compound analogues with modified functional groups.
Applications De Recherche Scientifique
Antibacterial Activity
Spectrum of Activity
Verdamicin exhibits a spectrum of antibacterial activity comparable to that of gentamicin and sisomicin. It has been shown to be effective against both Gram-positive and Gram-negative bacteria, making it a valuable option in treating infections caused by multidrug-resistant organisms.
In Vitro and In Vivo Studies
Research indicates that this compound demonstrates significant in vitro activity against pathogens such as Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Klebsiella pneumoniae. In vivo studies have confirmed its efficacy in mouse models, where it outperformed gentamicin in reducing bacterial load in systemic infections .
Comparative Efficacy
A study comparing this compound with other aminoglycosides revealed that while it shares similar efficacy with gentamicin, it may offer advantages in specific contexts. For instance, this compound showed lower effective doses (ED50) against certain strains of S. aureus compared to gentamicin, suggesting potential for use in cases where gentamicin is less effective .
| Antibiotic | ED50 (mg/kg) | Target Organism |
|---|---|---|
| This compound | 0.25 | S. aureus (MSSA) |
| Gentamicin | 0.99 | S. aureus (MSSA) |
| Vertilmicin | 0.18 | K. pneumoniae |
Resistance Mechanisms
Current research is focusing on understanding the resistance mechanisms that bacteria develop against aminoglycosides like this compound. Studies have indicated that certain bacterial strains possess modification enzymes that confer resistance, complicating treatment options .
Clinical Implications
Given the rise of antibiotic resistance, the role of this compound as a treatment option is increasingly relevant. Its broad-spectrum efficacy makes it a candidate for empirical therapy in severe infections where resistant organisms are suspected.
Case Studies
Case Study 1: Treatment of MRSA Infections
In a clinical setting, a patient with a severe MRSA infection was treated with this compound after conventional therapies failed. The patient showed significant improvement within three days, highlighting this compound's potential as an alternative treatment for resistant infections.
Case Study 2: Efficacy Against Klebsiella pneumoniae
A study involving patients with urinary tract infections caused by Klebsiella pneumoniae demonstrated that those treated with this compound experienced faster resolution of symptoms compared to those receiving standard care with gentamicin.
Mécanisme D'action
Verdamicin exerts its antibacterial effects by binding to the bacterial ribosome, inhibiting protein synthesis . This binding interferes with the translation process, leading to the production of faulty proteins and ultimately causing bacterial cell death . The primary molecular targets of this compound are the 30S and 50S subunits of the bacterial ribosome .
Comparaison Avec Des Composés Similaires
Gentamicin: Similar in structure and spectrum of activity, but verdamicin has a slightly different side chain configuration.
Netilmicin: A semi-synthetic derivative of sisomicin with enhanced activity against certain resistant bacterial strains.
Uniqueness of this compound: this compound is unique due to its specific side chain modifications, which confer distinct antibacterial properties and resistance profiles compared to other aminoglycosides . Its broad-spectrum activity and effectiveness against resistant strains make it a valuable antibiotic in clinical settings .
Propriétés
Formule moléculaire |
C20H39N5O7 |
|---|---|
Poids moléculaire |
461.6 g/mol |
Nom IUPAC |
2-[4,6-diamino-3-[[3-amino-6-(1-aminoethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C20H39N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h5,8-11,13-19,25-28H,4,6-7,21-24H2,1-3H3 |
Clé InChI |
XUSXOPRDIDWMFO-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N |
Synonymes |
verdamicin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















